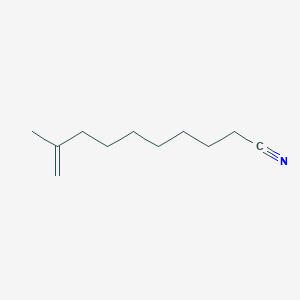

9-Methyl-9-decenenitrile

Description

Significance of Nitrile and Olefinic Functional Groups in Molecular Design

The nitrile and olefinic functional groups are pivotal in molecular design due to their distinct and complementary chemical reactivity. The nitrile group, with its strong electron-withdrawing nature, polarizes the molecule and serves as a versatile precursor for a variety of other functional groups, including amines, carboxylic acids, and amides. openstax.orgbeilstein-journals.org Its carbon-nitrogen triple bond provides a linear and rigid structural element. beilstein-journals.org

The olefinic (alkene) group, a site of unsaturation, readily undergoes a multitude of addition reactions, such as hydrogenation, halogenation, and hydroformylation. researchgate.net This reactivity allows for the straightforward introduction of new functionalities and the extension of the carbon skeleton. In polymer chemistry, the presence of olefinic groups is fundamental for polymerization processes, while the polar nitrile group can enhance properties like thermal stability, chemical resistance, and adhesion in the resulting polymers. numberanalytics.comlu.selibretexts.org The combination of these two groups in one molecule, as seen in aliphatic unsaturated nitriles, creates a bifunctional platform for designing complex molecular architectures and materials with tailored properties.

Overview of Long-Chain Unsaturated Nitriles in Synthetic and Applied Contexts

Long-chain unsaturated nitriles, typically derived from fatty acids, are significant intermediates in the chemical industry. numberanalytics.com Their synthesis often involves the conversion of fatty acids to amides, followed by dehydration. numberanalytics.com Another prominent synthetic route is the cross-metathesis of fatty acid esters or other olefins with acrylonitrile (B1666552), a process that has been optimized using various ruthenium-based catalysts. lu.se

These compounds are valuable precursors for a range of products. For instance, the selective ethenolysis of oleonitrile (B91845) (derived from oleic acid) yields 9-decenenitrile (B1340611) and 1-decene, which are of interest for the synthesis of polymers and potentially as fuel additives. lu.se The long hydrocarbon chain imparts hydrophobicity, making these molecules useful in the study of lipid membranes and in the formulation of materials like liquid crystals. nih.gov

Structural Context of 9-Methyl-9-decenenitrile within the Class of Branched Alkenenitriles

This compound belongs to the subclass of branched alkenenitriles. The introduction of a methyl branch on the carbon chain distinguishes it from its linear isomers. This branching can influence the physical properties of the molecule, such as its boiling point, solubility, and the stereochemistry of its reactions. The biosynthesis of branched-chain fatty acids, which can be precursors to branched nitriles, often starts from branched-chain amino acids like valine, leucine, and isoleucine in microorganisms. frontiersin.orgnih.gov

The specific placement of the methyl group and the double bond at the 9-position in this compound suggests a structure that could be synthesized through specific organic reactions, such as Wittig-type reactions or cross-coupling methods designed to create trisubstituted double bonds. While detailed research on this compound is limited, its structure places it within a class of molecules with potential applications in materials science, where precise molecular architecture is key to performance. For example, related branched nitriles have been mentioned in the context of creating copolymers with specific properties. cnreagent.com

Chemical and Physical Data

While extensive research findings on this compound are not widely available in public literature, some basic properties can be identified.

| Property | Value | Source |

| CAS Number | 951887-84-6 | labnovo.com |

| Molecular Formula | C₁₁H₁₉N | sigmaaldrich.com |

| Molecular Weight | 165.28 g/mol | sigmaaldrich.com |

Spectroscopic data for the isomeric compound 9-Methyl-8-decenenitrile has been reported, providing an indication of the types of signals that would be expected for the target molecule.

| Spectroscopic Data for 9-Methyl-8-decenenitrile | |

| ¹H-NMR (400 MHz, CDCl₃) δ | 1.25 (m, 4H), 1.38 (m, 2H), 1.52 (d, J = 1.37 Hz, 3H), 1.58 (quint., J = 7.33 Hz, 2H), 1.62 (d, J = 0.92 Hz, 3H), 1.9 (m, 2H), 2.26 (t, J = 7.33 Hz, 2H), 5.02 (tq, J = 6.87 Hz and J = 1.37 Hz, 1H) |

| Appearance | Colorless oil |

| Purification | Flash chromatography (silica gel), petroleum ether / diethyl ether : 99 / 1 |

Source: libretexts.org

For general unsaturated nitriles, characteristic spectroscopic features include an intense C≡N bond absorption in the infrared (IR) spectrum around 2230-2250 cm⁻¹. openstax.orgnih.gov In ¹³C NMR spectroscopy, nitrile carbons typically absorb in the range of 115-130 δ. openstax.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

9-methyldec-9-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(2)9-7-5-3-4-6-8-10-12/h1,3-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTBIZVWRVWJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Methyl 9 Decenenitrile and Analogous Structures

Strategies for the Construction of the Decenenitrile Carbon Skeleton

The formation of the carbon backbone of 9-methyl-9-decenenitrile is a critical step in its synthesis. This can be achieved through various carbon-carbon bond-forming reactions.

Alkylation Reactions Utilizing Unsaturated Grignard Reagents

Alkylation reactions involving Grignard reagents are a powerful tool for constructing carbon skeletons. For the synthesis of a methylated decenenitrile like this compound, the reaction of an unsaturated Grignard reagent with an appropriate alkyl halide in the presence of a suitable catalyst offers a direct route.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- or nickel-based methods. These reactions are effective for forming carbon-carbon bonds between a variety of coupling partners, including Grignard reagents and alkyl halides.

A plausible synthetic route to the carbon skeleton of this compound could involve the iron-catalyzed coupling of a Grignard reagent derived from a C9 alkene with a methyl halide. For instance, the reaction of 8-decenylmagnesium bromide with a methylating agent in the presence of an iron catalyst could yield the desired carbon framework. The reaction conditions for such iron-catalyzed alkylations of Grignard reagents typically involve an iron(III) salt as a precatalyst, such as tris(acetylacetonato)iron(III) (Fe(acac)₃), and an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) scispace.comresearchgate.net. Additives like N-methylpyrrolidone (NMP) or tetramethylethylenediamine (TMEDA) have been shown to be beneficial in some iron-catalyzed cross-coupling reactions nih.gov.

The general mechanism for iron-catalyzed cross-coupling reactions is complex and can involve various oxidation states of iron. It is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Below is a table summarizing typical conditions for iron-catalyzed alkylation reactions of Grignard reagents, which could be adapted for the synthesis of a methylated decene chain.

| Catalyst | Grignard Reagent | Alkyl Halide/Electrophile | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |

| Fe(acac)₃ | Phenylmagnesium bromide | n-Hexyl bromide | THF | TMEDA | 25 | 95 | scispace.com |

| FeCl₃ | Isopropylmagnesium chloride | 1-Bromooctane | THF | NMP | 0-25 | 85 | nih.gov |

| Fe(OAc)₂ | n-Butylmagnesium chloride | Allyl acetate | Et₂O | None | 25 | 90 |

Radical Functionalization Pathways for Alkene-Nitrile Scaffolds

Radical reactions offer a powerful and versatile approach to the synthesis of complex molecules, including those with alkene and nitrile functionalities. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Multi-component radical reactions allow for the simultaneous formation of multiple bonds in a single step, providing an efficient route to complex molecular scaffolds. For the synthesis of alkene-nitrile structures, a multi-component radical coupling could involve an alkene, a nitrile source, and another radical precursor.

One potential strategy involves the radical addition of a cyanoalkyl radical to an alkene. The cyanoalkyl radical can be generated from a suitable precursor, such as acetonitrile (B52724), under oxidative conditions acs.org. This radical can then add to a C9 alkene, followed by a subsequent reaction to introduce the methyl group, or the starting alkene could already contain the methyl group at the desired position. For instance, a copper-catalyzed hydrocyanoalkylation of an unactivated alkene with an alkyl nitrile has been reported acs.org.

Another approach is the denitrative radical coupling of nitroalkenes researchgate.net. In this type of reaction, a radical species adds to the nitro-bearing carbon of a nitroalkene, and the resulting radical intermediate undergoes a denitrative process to form a new carbon-carbon bond and an alkene. This strategy could be adapted to construct the this compound skeleton by choosing appropriate radical precursors and nitroalkene substrates.

The following table provides examples of multi-component radical reactions that could be analogous to the synthesis of alkene-nitrile scaffolds.

| Catalyst/Initiator | Alkene | Nitrile Source/Radical Precursor | Other Components | Solvent | Yield (%) | Reference |

| Cu(OAc)₂ | Styrene | Acetonitrile, NaN₃ | - | DMSO | 82 | acs.org |

| AIBN | 1-Octene | Acetonitrile, TEMPO | - | Benzene | 75 | acs.org |

| Fe(acac)₃ | Vinyl boronate | Alkyl halide, Grignard reagent | 1,2-bis(dicyclohexylphosphino)ethane | THF | ~90 |

Palladium-Catalyzed Ene Reactions in Unsaturated Nitrile Synthesis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling a wide range of carbon-carbon bond formations. The palladium-catalyzed ene reaction, or metallo-ene reaction, provides a method for the cycloisomerization of enynes and related substrates, but its intermolecular variant can be used to form linear products acs.org.

For the synthesis of an unsaturated nitrile like this compound, a palladium-catalyzed ene-type reaction could be envisioned between a suitable diene and a nitrile-containing component. However, direct intermolecular palladium-catalyzed ene reactions for the synthesis of long-chain unsaturated nitriles are not extensively documented. More commonly, palladium catalysis is employed in cross-coupling reactions to construct the carbon skeleton, followed by the introduction of the nitrile group.

A related palladium-catalyzed approach is the hydrocyanation of dienes. For example, the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203) is a large-scale industrial process for the synthesis of adiponitrile. While this is a nickel-catalyzed process, palladium catalysts have also been explored for hydrocyanation reactions organic-chemistry.org. A regioselective hydrocyanation of a diene could potentially be a route to a decenenitrile skeleton.

The table below shows examples of palladium-catalyzed reactions that form C-C bonds in unsaturated systems, which could be conceptually applied to the synthesis of the decenenitrile backbone.

| Catalyst | Substrate 1 | Substrate 2 | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | 1,6-enyne | - | PPh₃ | Toluene | 80 | 85 | acs.org |

| Pd(dba)₂ | Allene | Alkenyl halide | dppf | Dioxane | 100 | 78 | |

| [Pd(allyl)Cl]₂ | 1,3-diene | HCN source | Chiral phosphine | Toluene | 60 | 90 (ee) | organic-chemistry.org |

Nitrile Group Formation in the Context of Alkenes

The introduction of the nitrile functional group is a key transformation in the synthesis of this compound. This can be achieved either on a precursor molecule that already contains the complete carbon skeleton or as part of a reaction that also forms the carbon-carbon bonds.

Several methods are available for the formation of a nitrile group on a molecule containing an alkene. One of the most common methods is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium cyanide or potassium cyanide libretexts.org. This Sₙ2 reaction is effective for primary and secondary alkyl halides. For the synthesis of this compound, a precursor molecule with a leaving group at the C1 position, such as 1-bromo-9-methyl-9-decene, could be reacted with a cyanide salt.

Another method is the dehydration of a primary amide libretexts.org. The corresponding amide, 9-methyl-9-decenamide, could be synthesized and then dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) to yield the desired nitrile libretexts.org.

Direct functionalization of an alkene to introduce a nitrile group is also possible. Hydrocyanation, the addition of hydrogen cyanide across a double bond, is a powerful method for synthesizing nitriles from alkenes. This reaction is often catalyzed by transition metals, such as nickel or palladium beilstein-journals.org. For a terminal alkene, this reaction can proceed with anti-Markovnikov selectivity to afford the terminal nitrile.

Furthermore, radical methods can be employed to introduce the cyano group. For instance, a copper-catalyzed asymmetric cyanation of alkyl-substituted alkenes has been developed, which proceeds via a radical relay mechanism acs.org. This method could be applicable for the introduction of the nitrile group onto a pre-functionalized decene chain.

The following table summarizes some common methods for nitrile group formation.

| Method | Substrate | Reagents | Catalyst | Solvent | Product | Reference |

| Nucleophilic Substitution | Primary Alkyl Bromide | NaCN | - | Ethanol/Water | Alkyl Nitrile | libretexts.org |

| Amide Dehydration | Primary Amide | SOCl₂ | - | - | Nitrile | libretexts.org |

| Hydrocyanation | Terminal Alkene | HCN | Ni(P(OR)₃)₄ | - | Terminal Nitrile | beilstein-journals.org |

| Radical Cyanation | Alkene | TMSCN, Oxidant | Cu(I) salt | Acetonitrile | Alkyl Nitrile | acs.org |

Von Braun Degradation and Its Contemporary Variants for Aliphatic Nitriles

The von Braun amide degradation is a classic method for converting a monosubstituted amide into a nitrile and an organohalide. wikipedia.org The reaction typically employs phosphorus pentachloride or thionyl chloride. wikipedia.org The mechanism involves the reaction of the secondary amide with phosphorus pentachloride to form an intermediate that ultimately cleaves to yield the nitrile and a haloalkane. wikipedia.org

While the traditional von Braun reaction refers to the reaction of a tertiary amine with cyanogen (B1215507) bromide to produce a substituted cyanamide, the related von Braun amide degradation specifically creates nitriles. wikipedia.orgresearchgate.net Contemporary advancements have focused on developing milder and more efficient reagents to effect this transformation. For instance, a mild procedure for synthesizing both aromatic and aliphatic nitriles from N-alkyl and N,N-dialkyl amides utilizes bromotriphenoxy-phosphonium bromide. researchgate.net This modern variant allows the reaction to proceed under significantly gentler conditions, with the formation of an iminoyl bromide intermediate at low temperatures (-60 °C), which then dealkylates upon warming or refluxing to give the desired nitrile in good to excellent yields. researchgate.net

Another modern approach involves the use of triflic anhydride (B1165640) in combination with 2-fluoropyridine, which effectively dehydrates secondary amides to furnish nitriles under mild conditions. researchgate.net These contemporary methods offer notable advantages over the classical approach, including simpler reaction conditions, higher yields, and better tolerance for various functional groups. researchgate.net

Table 1: Comparison of Reagents for Von Braun Amide Degradation

| Reagent | Conditions | Advantages |

| Phosphorus Pentachloride (PCl₅) | Harsh, high temperature | Classical, well-established |

| Thionyl Chloride (SOCl₂) | Harsh, high temperature | Classical, readily available |

| Bromotriphenoxy-phosphonium bromide | Mild (-60 °C to reflux) | High yields, mild conditions |

| Triflic Anhydride / 2-Fluoropyridine | Mild | Good for sensitive substrates |

Functionalization of Carboxylic Acid Derivatives to Nitriles

The conversion of carboxylic acids and their derivatives into nitriles is a fundamental transformation in organic synthesis. A common and direct route is the dehydration of primary amides, which can be derived from carboxylic acids. britannica.com Dehydrating agents like phosphorus pentoxide are traditionally used for this purpose. britannica.com Amides can also be treated with thionyl chloride to produce nitriles. libretexts.orgchemistry.coach

More direct, one-pot procedures have been developed to convert carboxylic acids straight to nitriles, bypassing the isolation of the amide intermediate. One such method involves treating the carboxylic acid with acetonitrile in the presence of sulfuric acid. thieme-connect.com Another approach uses indium trichloride (B1173362) as a catalyst for the transnitrilation reaction between a carboxylic acid and acetonitrile, which serves as both the solvent and the nitrogen source. acs.org This indium-catalyzed method is notable for proceeding through an imide intermediate rather than the commonly assumed amide intermediate. acs.org

Other methods for preparing nitriles from carboxylic acid derivatives include:

From Acyl Chlorides: Acyl chlorides can be converted to nitriles by reacting them with reagents like 2,4-dinitrobenzenesulfonamide. thieme-connect.com

From Alkyl Halides: While not a derivative of carboxylic acids, a related common synthesis is the reaction of an alkyl halide with sodium or potassium cyanide via an SN2 reaction. britannica.com

From Aldehydes: Aldehydes can be converted to nitriles in one step by treatment with hydroxylamine (B1172632) and formic acid, or through a two-step process involving the formation of an oxime followed by dehydration. britannica.comnih.gov

Table 2: Selected Methods for Nitrile Synthesis from Carboxylic Acids and Derivatives

| Starting Material | Reagent(s) | Key Features |

| Carboxylic Acid | Acetonitrile, Sulfuric Acid | One-pot procedure thieme-connect.com |

| Carboxylic Acid | Acetonitrile, Indium Trichloride | Catalytic, non-toxic catalyst acs.org |

| Primary Amide | Phosphorus Pentoxide (P₂O₅) | Classic dehydration method britannica.com |

| Primary Amide | Thionyl Chloride (SOCl₂) | Common dehydration agent libretexts.orgchemistry.coach |

| Acyl Chloride | 2,4-Dinitrobenzenesulfonamide | Conversion via acyl derivative thieme-connect.com |

Olefin Metathesis as a Tool for Carbon-Carbon Bond Rearrangement

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. nih.gov This transformation, catalyzed by metal alkylidene complexes (e.g., Grubbs' catalysts), has become an invaluable tool in organic synthesis for its functional group tolerance and efficiency in forming new C=C bonds. nih.govsigmaaldrich.com For synthesizing unsaturated nitriles, both intermolecular (cross-metathesis) and intramolecular (ring-closing metathesis) strategies are employed.

Ethenolysis and Cross-Metathesis Approaches to Unsaturated Nitriles

Cross-metathesis (CM) involves the reaction between two different olefins to create new olefin products. sigmaaldrich.com This technique is particularly useful for synthesizing α,β-unsaturated nitriles. By reacting a terminal alkene with an electron-deficient olefin like acrylonitrile (B1666552), new unsaturated nitriles of significant interest, for example in the fragrance industry, can be prepared using Grubbs' catalysts. qub.ac.uk The reaction selectively forms the desired cross-metathesis product in good yields. qub.ac.uk

Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene (B1197577) to produce two smaller terminal olefins. researchgate.net This method is highly valuable in bio-based chemistry for breaking down long-chain fatty acids into more valuable, shorter-chain molecules. researchgate.net For instance, the ethenolysis of methyl oleate, a derivative of a fatty acid, can yield terminal alkenes that are precursors for various chemicals. researchgate.netacs.org Similarly, the cross-metathesis of fatty nitriles with acrylonitrile provides a sustainable route to dinitriles, which are important precursors for polyamides. acs.org

Table 3: Examples of Cross-Metathesis for Unsaturated Nitrile Synthesis

| Alkene 1 | Alkene 2 | Catalyst | Product Type |

| 1-Decene | Acrylonitrile | Grubbs' Catalyst | α,β-Unsaturated Nitrile qub.ac.uk |

| Methyl 10-undecenoate | Acrylonitrile | Grubbs' Catalyst | Dinitrile ester rsc.org |

| Fatty Nitriles | Acrylonitrile | Ruthenium Catalyst | Dinitrile acs.org |

Ring-Closing Metathesis for Cyclization of Diene-Nitrile Precursors

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis that is widely used to synthesize unsaturated rings from acyclic dienes. wikipedia.org The reaction is entropically driven by the release of a volatile olefin, typically ethylene. uwindsor.ca RCM has proven to be a robust method for creating a wide range of carbocycles and heterocycles, including those containing nitrogen. uwindsor.canih.gov

In the context of nitrile synthesis, RCM can be applied to diene-nitrile precursors. A substrate containing two terminal alkene functionalities and a nitrile group can undergo intramolecular cyclization to form a cyclic unsaturated nitrile. uwindsor.ca The efficiency of the RCM reaction to form medium-sized rings (7-10 members) often depends on conformational constraints that favor ring formation. uwindsor.ca The choice of catalyst and reaction conditions, such as slow catalyst addition, can be crucial for achieving high yields, especially in the synthesis of larger rings. uwindsor.cadrughunter.com This methodology provides a powerful route to cyclic structures that would be challenging to access through other synthetic means. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of 9 Methyl 9 Decenenitrile

Reactivity at the Terminal Alkene Moiety

The terminal double bond in 9-Methyl-9-decenenitrile is an electron-rich center, making it susceptible to attack by electrophiles and radicals. The presence of a methyl group at the 9-position introduces steric and electronic effects that influence the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition Reactions: Regioselectivity and Stereoselectivity

Electrophilic addition to the terminal alkene of this compound is expected to proceed via a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the electrophile (typically a proton from a protic acid or a positively polarized atom from another reagent) will add to the less substituted carbon of the double bond (C10), leading to the formation of the more stable tertiary carbocation at C9. libretexts.orglumenlearning.comyoutube.com The subsequent attack by a nucleophile will then occur at this more substituted position.

The methyl group at C9 exerts a positive inductive effect, which helps to stabilize the adjacent tertiary carbocation. This electronic effect reinforces the regioselectivity predicted by Markovnikov's rule. libretexts.orgchemistrysteps.com Steric hindrance from the methyl group might slightly influence the approach of the electrophile, but the electronic stabilization of the tertiary carbocation is generally the dominant factor in determining the outcome of the reaction. libretexts.orgmsu.edu

The stereochemistry of the addition is often not highly selective for simple electrophilic additions like hydrohalogenation, as the planar carbocation intermediate can be attacked by the nucleophile from either face, potentially leading to a racemic mixture if a new chiral center is formed. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Addition Reactions

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Major Product |

|---|---|---|---|

| H-Br | H+ | Br- | 9-Bromo-9-methyl-decanenitrile |

| H₂O / H+ | H+ | H₂O | 9-Hydroxy-9-methyl-decanenitrile |

Radical Addition and Polymerization Initiation

In contrast to electrophilic addition, radical addition to the terminal alkene of this compound is expected to exhibit anti-Markovnikov regioselectivity. wikipedia.orglibretexts.orgmasterorganicchemistry.com This is because the initial attack by a radical species (e.g., a bromine radical generated from HBr in the presence of peroxides) occurs at the less sterically hindered carbon (C10), leading to the formation of the more stable tertiary radical at C9. libretexts.orgjove.com This tertiary radical is stabilized by the electron-donating methyl group.

The subsequent step involves the abstraction of an atom (e.g., a hydrogen atom from HBr) by the tertiary radical to yield the final product. libretexts.org

Table 2: Predicted Regioselectivity in Radical Addition

| Reagent | Initiator | Radical Species | Major Product |

|---|---|---|---|

| H-Br | Peroxides (ROOR) | Br• | 10-Bromo-9-methyl-decanenitrile |

The terminal alkene moiety also makes this compound a potential monomer for radical polymerization. The initiation of polymerization would involve the addition of a radical initiator to the double bond, generating a new radical species that can then propagate by adding to subsequent monomer units. The presence of the long alkyl chain and the nitrile group would influence the physical properties of the resulting polymer.

Catalytic Hydrogenation and Selective Reduction of the Olefin

The catalytic hydrogenation of this compound can lead to the reduction of either the alkene, the nitrile, or both, depending on the catalyst and reaction conditions. Selective reduction of the terminal alkene in the presence of the nitrile group is a synthetically valuable transformation.

Achieving this selectivity can be challenging as many common hydrogenation catalysts, such as Raney nickel or palladium on carbon, can also reduce the nitrile group, especially under harsh conditions. google.comresearchgate.net However, chemoselective hydrogenation of an olefin in the presence of a nitrile has been achieved using specific catalytic systems. For instance, modified palladium catalysts, such as Pd/C treated with ethylenediamine (en), have shown the ability to selectively hydrogenate alkenes and alkynes while leaving aromatic nitriles intact. nih.gov While this compound contains an aliphatic nitrile, the principle of catalyst modification to tune selectivity is relevant.

Another approach to achieve selective olefin reduction is through the use of specific reagents that are known to preferentially react with alkenes over nitriles.

Table 3: Potential Outcomes of Hydrogenation

| Catalyst / Reagent | Target Functional Group | Product |

|---|---|---|

| H₂ / Pd/C (mild conditions) | Alkene | 9-Methyl-decanenitrile |

| H₂ / Raney Ni (harsher conditions) | Alkene and Nitrile | 10-Amino-2-methyl-decane |

Transformations Involving the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

Nucleophilic Addition to the Nitrile: Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.orgresearchgate.net

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. youtube.com A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid and an ammonium salt. youtube.com

Base-catalyzed hydrolysis proceeds via the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions gives a carboxylate salt and ammonia (B1221849). researchgate.net Acidification of the carboxylate salt is necessary to obtain the free carboxylic acid. youtube.com

The presence of the α-methyl group may introduce some steric hindrance, potentially slowing down the rate of hydrolysis compared to unhindered nitriles. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde after a subsequent hydrolysis step. chemistrysteps.comwikipedia.org

Catalytic hydrogenation can also be employed to reduce the nitrile to a primary amine, typically using catalysts like Raney nickel or platinum oxide under hydrogen pressure. wikipedia.orgrsc.orgnih.gov The formation of secondary and tertiary amines as byproducts can sometimes be an issue in catalytic nitrile reduction. researchgate.net

Table 4: Products of Nitrile Transformation

| Reagent / Conditions | Transformation | Product |

|---|---|---|

| H₃O+, heat | Acidic Hydrolysis | 9-Methyl-9-decenoic acid |

| 1. NaOH, H₂O, heat; 2. H₃O+ | Basic Hydrolysis | 9-Methyl-9-decenoic acid |

| 1. LiAlH₄; 2. H₂O | Reduction to Amine | 10-Amino-2-methyl-9-decene |

| 1. DIBAL-H; 2. H₂O | Reduction to Aldehyde | 9-Methyl-9-decenal |

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A common example is the 1,3-dipolar cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. rsc.org This type of reaction involves the [3+2] cycloaddition of the nitrile oxide (a 1,3-dipole) across the carbon-nitrogen triple bond of the nitrile. mdpi.comnih.gov

The reactivity of the nitrile in such cycloadditions can be influenced by electronic factors. While electron-deficient nitriles are often used in conventional 1,3-dipolar cycloadditions, inverse electron-demand cycloadditions with electron-rich nitriles are also possible. rsc.org The electronic nature of the nitrile in this compound is primarily influenced by the alkyl chain, making it relatively electron-rich.

The terminal alkene in this compound can also act as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides to form isoxazolines. researchgate.netmdpi.com The relative reactivity of the alkene versus the nitrile towards nitrile oxides would determine the product distribution in a competitive reaction scenario.

Derivatization to Amides, Amines, and Carboxylic Acids

The nitrile group of this compound serves as a gateway to a range of important functional groups, including amides, amines, and carboxylic acids. These transformations typically involve hydrolysis or reduction reactions.

The hydrolysis of nitriles to amides represents a partial hydration of the carbon-nitrogen triple bond. This transformation can be achieved under both acidic and basic conditions, though careful control of reaction parameters is necessary to prevent further hydrolysis to the carboxylic acid. chemistrysteps.com For instance, the use of milder conditions, such as hydrogen peroxide in an alkaline solution, is a known method for the partial hydrolysis of nitriles to amides. libretexts.org

Complete hydrolysis of the nitrile functionality leads to the formation of carboxylic acids . This can be accomplished by heating the nitrile with either an acid or a base. lumenlearning.com For example, refluxing with a dilute acid like hydrochloric acid yields the carboxylic acid and the corresponding ammonium salt. lumenlearning.com

The reduction of the nitrile group in this compound provides a direct route to primary amines . A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon, or platinum dioxide is an effective method. nih.govnih.gov Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to achieve this conversion. organic-chemistry.org The choice of reducing agent and reaction conditions can be tailored to be compatible with the alkene functionality present in the molecule. nih.gov

Below is a table summarizing the general conditions for these derivatizations, based on reactions of analogous unsaturated nitriles.

| Derivative | Reagents and Conditions | Product |

| Amide | H₂O₂, NaOH, aq. EtOH, mild heating | 9-Methyl-9-decenamide |

| Carboxylic Acid | H₂O, HCl (aq.), reflux | 9-Methyl-9-decenoic acid |

| Amine | 1. LiAlH₄, Et₂O; 2. H₂O or H₂, Pd/C, EtOH | 10-Methyl-10-decen-1-amine |

Interplay Between Alkene and Nitrile Reactivity in Concerted Processes

The coexistence of the alkene and nitrile functionalities within this compound opens up the possibility of concerted reactions where both groups participate simultaneously. Such reactions can lead to the formation of complex cyclic structures in a single step.

One important class of concerted reactions involving alkenes and nitriles (or their derivatives like nitrile oxides) is [3+2] cycloaddition. While specific examples with this compound are not extensively documented, the general reactivity pattern of unsaturated nitriles in such reactions is well-established. For instance, the reaction of an alkene with a nitrile oxide, generated in situ, can lead to the formation of isoxazoline rings.

Furthermore, intramolecular cyclization reactions of unsaturated nitriles can be triggered under various conditions. nih.govacs.org For molecules with appropriate chain lengths, radical-mediated or transition-metal-catalyzed cyclizations can occur, where the double bond acts as a trap for a radical or an organometallic intermediate generated at or near the nitrile group. These reactions can lead to the formation of carbocyclic or heterocyclic ring systems. Computational studies on similar systems, such as the Diels-Alder reaction of acrylonitrile (B1666552) with dienes, have shown that concerted pathways are often energetically favored over stepwise, diradical mechanisms. nih.govnih.gov

Mechanistic Investigations of Key Transformations

A deeper understanding of the transformations of this compound can be gained through detailed mechanistic investigations, particularly for reactions catalyzed by transition metals and through the lens of computational chemistry.

Role of Ruthenium Catalysts in Olefin Metathesis Selectivity

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and ruthenium-based catalysts are among the most versatile for this transformation. In the context of this compound, a 1,1-disubstituted alkene, self-metathesis or cross-metathesis reactions would be of significant interest. The selectivity of these reactions is highly dependent on the structure of the ruthenium catalyst.

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps, proceeding through a metallacyclobutane intermediate. nih.gov The nature of the ligands on the ruthenium center plays a crucial role in determining the catalyst's activity, stability, and selectivity. For instance, the use of N-heterocyclic carbene (NHC) ligands has led to the development of highly active and robust catalysts. researchgate.net

The selectivity in the metathesis of functionalized olefins is a key area of research. For a substrate like this compound, the presence of the nitrile group can influence the catalyst's behavior. While ruthenium catalysts are known for their high functional group tolerance, electronic effects from the nitrile moiety could potentially modulate the reactivity of the alkene. Furthermore, the steric hindrance around the 1,1-disubstituted double bond will significantly impact the rate and efficiency of the metathesis reaction. The design of ruthenium catalysts with specific steric and electronic properties is crucial for achieving high selectivity in the metathesis of challenging substrates. mdpi.com

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions. For transformations involving this compound, DFT calculations can provide detailed information about reaction energetics and the structures of transition states.

In the context of ruthenium-catalyzed olefin metathesis, computational studies have been instrumental in understanding the factors that control selectivity. acs.org DFT calculations can be used to model the entire catalytic cycle, determining the relative energies of intermediates and transition states for different reaction pathways. researchgate.net For example, such studies can predict the preference for the formation of certain stereoisomers or explain the observed reactivity of different types of olefins. uib.no The steric and electronic effects of the substituents on the alkene, such as the methyl group and the long alkyl chain in this compound, can be quantitatively assessed to predict their impact on the metathesis reaction.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional NMR techniques, provide a detailed picture of the atomic connectivity and chemical environment within the 9-methyl-9-decenenitrile molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The terminal vinyl protons (=CH₂) are expected to appear as singlets or narrow multiplets around 4.6-4.8 ppm. The methyl group attached to the double bond (-C(CH₃)=CH₂) would likely produce a singlet at approximately 1.7 ppm. The protons on the carbon adjacent to the nitrile group (-CH₂-CN) are anticipated to resonate in the region of 2.3-2.4 ppm as a triplet. The methylene (B1212753) groups of the long alkyl chain will produce a series of overlapping multiplets, with the majority appearing between 1.2 and 1.6 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The nitrile carbon (-C≡N) is expected to have a characteristic chemical shift in the range of 118-122 ppm. The quaternary carbon of the double bond (-C(CH₃)=CH₂) would likely appear around 145-150 ppm, while the terminal vinyl carbon (=CH₂) is predicted to be in the 110-115 ppm region. The methyl carbon attached to the double bond is expected at approximately 20-25 ppm. The carbon alpha to the nitrile group (-CH₂-CN) would likely resonate around 17-20 ppm, with the remaining methylene carbons of the alkyl chain appearing between 25 and 32 ppm.

These distinct chemical shifts in both ¹H and ¹³C NMR spectra are crucial for differentiating this compound from its isomers, such as those with internal double bonds or different branching patterns.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| =CH₂ | 4.6 - 4.8 | s |

| -CH₂-CN | 2.3 - 2.4 | t |

| -C(CH₃)= | 1.7 - 1.8 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C≡N | 118 - 122 |

| -C(CH₃)= | 145 - 150 |

| =CH₂ | 110 - 115 |

| -CH₂-CN | 17 - 20 |

| -C(CH₃)= | 20 - 25 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of adjacent methylene groups along the alkyl chain, and critically, between the protons of the C8 methylene group and the C7 methylene group, confirming the length of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals to their corresponding carbon signals. For instance, the proton signal around 2.3-2.4 ppm would show a cross-peak with the carbon signal around 17-20 ppm, confirming the -CH₂-CN group. Similarly, the vinyl proton signals at ~4.7 ppm would correlate with the vinyl carbon signal at ~112 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is instrumental in establishing the connectivity of quaternary carbons and functional groups. Key correlations for this compound would include a cross-peak between the methyl protons (~1.7 ppm) and the quaternary carbon C9 (~147 ppm) as well as the vinyl carbon C10 (~112 ppm). Additionally, correlations between the protons at C8 and the carbons of the double bond (C9 and C10) would firmly establish the position of the unsaturation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

In EI-MS, the this compound molecule would be ionized, and the resulting molecular ion would undergo fragmentation. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₉N), which is 165.28. The fragmentation pattern is predicted based on the fragmentation of similar long-chain alkenes and nitriles. Common fragmentation pathways would include the loss of alkyl fragments from the aliphatic chain. A significant fragment could arise from cleavage alpha to the nitrile group. Another characteristic fragmentation would be allylic cleavage, leading to a stable carbocation.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment |

|---|---|

| 165 | [M]⁺ |

| 150 | [M - CH₃]⁺ |

| 124 | [M - C₃H₅]⁺ |

| 69 | [C₅H₉]⁺ |

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula as C₁₁H₁₉N by providing an exact mass that is consistent with this composition, thereby distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and the alkene functional groups. The C≡N stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. The C=C stretching vibration for a tetrasubstituted alkene, such as the one in this compound, is expected to be in the range of 1665-1680 cm⁻¹. spectroscopyonline.com The intensity of this peak can be weak. Additionally, the spectrum would show C-H stretching vibrations for the sp²-hybridized carbons of the double bond just above 3000 cm⁻¹ and for the sp³-hybridized carbons of the alkyl chain just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2240 - 2260 |

| Alkene | C=C stretch | 1665 - 1680 |

| Alkene | =C-H stretch | ~3080 |

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

Currently, there are no published studies detailing the specific conditions for the analytical or preparative separation of this compound using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The development of such methods would require empirical studies to determine the optimal stationary phase, mobile phase (for HPLC) or carrier gas and temperature program (for GC), detector, and other instrumental parameters. Without experimental data, any discussion of retention times, resolution, and separation efficiency would be purely speculative.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The structure of this compound suggests the potential for chirality, depending on the specific isomeric form. However, no studies concerning the chiral separation of its potential enantiomers or diastereomers have been found. The application of chiral chromatography, which would involve screening various chiral stationary phases and mobile phase conditions to achieve enantiomeric or diastereomeric resolution, has not been reported for this compound. Therefore, data on enantiomeric excess or diastereomeric purity assessment is not available.

Computational Chemistry and Theoretical Modeling of 9 Methyl 9 Decenenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 9-Methyl-9-decenenitrile, these theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is instrumental in predicting the electronic structure and reactivity of organic molecules like this compound. DFT calculations can determine ground state properties such as the energy and shape of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals is crucial for predicting the molecule's reactivity, as they govern how it will interact with other chemical species.

For nitriles, the carbon-nitrogen triple bond and the lone pair of electrons on the nitrogen atom are key features. The polarity of the C≡N group, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, is a primary determinant of its chemical behavior. DFT calculations can quantify the partial atomic charges on these and other atoms within the this compound molecule, offering a more detailed picture of its reactivity. These calculations can also be used to predict various reactivity descriptors.

| Parameter | Predicted Value/Characteristic | Significance in Reactivity |

| HOMO Energy | Specifies the molecule's ability to donate electrons. | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | Specifies the molecule's ability to accept electrons. | Lower energy indicates greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Partial Atomic Charges | The distribution of electron density across the molecule. | Identifies electrophilic and nucleophilic sites. |

Conformational Analysis and Energy Landscapes

The flexible alkyl chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of the different energies of these conformations and the barriers to their interconversion. By systematically rotating the single bonds within the molecule, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

Understanding the conformational preferences is essential as the geometry of the molecule can significantly influence its physical properties and biological activity. Computational methods can identify the most stable, low-energy conformers, which are the most likely to be present at a given temperature. This information is critical for interpreting experimental data and for understanding how the molecule might interact with biological receptors or other molecules.

Molecular Dynamics Simulations for Intramolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as the interactions between different parts of the molecule. For this compound, MD simulations can reveal the nature of intramolecular forces, such as van der Waals interactions, that dictate its three-dimensional structure and flexibility.

These simulations can be used to explore how the molecule folds and changes shape in different environments, such as in a solvent or at different temperatures. The insights gained from MD simulations complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental results for validation. For this compound, theoretical calculations can predict various spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This allows for the assignment of specific absorption bands to the vibrations of particular functional groups, such as the C≡N stretch of the nitrile group and the C=C stretch of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure.

The comparison between predicted and experimental spectra is a crucial step in validating the computational models used. Good agreement between theory and experiment provides confidence in the theoretical predictions of other properties that may be difficult or impossible to measure experimentally.

| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |

| Infrared (IR) | Vibrational Frequencies | Assignment of absorption bands to functional groups. |

| ¹H NMR | Proton Chemical Shifts | Structural elucidation and confirmation. |

| ¹³C NMR | Carbon Chemical Shifts | Structural elucidation and confirmation. |

Applications in Advanced Materials Science and Organic Synthesis

Role as a Monomeric Building Block for Polymer Synthesis

The presence of a terminal double bond in 9-Methyl-9-decenenitrile allows it to act as a monomer in polymerization reactions. The resulting polymers would possess unique properties conferred by the methyl-substituted terminal alkene and the pendant nitrile group.

This compound can be copolymerized with other monomers to introduce specific functionalities into the resulting polymer chain. The nitrile group, in particular, can enhance the polymer's thermal stability and intermolecular interactions. The incorporation of nitrile-containing monomers can significantly increase the glass transition temperature (Tg) of polymers, a critical property for high-performance materials lu.se. For instance, copolymers synthesized with increasing amounts of nitrile-containing methacrylate monomers have shown a linear increase in their Tg lu.se. This suggests that copolymerizing this compound could be a strategy to tailor the thermal properties of various polymers for specific applications.

Functionalized olefin polymers can be made to react with functionalized nitrile rubbers to form block copolymers, which act as compatibilizers in blends of olefin polymers and nitrile rubber google.comgoogle.com. This indicates a potential role for this compound in the development of advanced polymer blends with improved physical properties google.com.

Table 1: Potential Effects of Incorporating this compound into Copolymers

| Property | Potential Enhancement | Rationale |

| Glass Transition Temperature (Tg) | Increase | The polar nitrile group increases intermolecular forces, restricting chain mobility lu.se. |

| Thermal Stability | Improvement | Nitrile groups can contribute to enhanced thermal stability in polymers lu.se. |

| Adhesion | Enhancement | The polar nature of the nitrile group can improve adhesion to various substrates. |

| Chemical Resistance | Improvement | The nitrile group can impart resistance to certain solvents and chemicals. |

This table is illustrative and based on the known effects of nitrile groups in polymers.

Homopolymers of this compound or copolymers with a high concentration of this monomer would result in specialty polymers possessing both nitrile and olefinic functionalities. The nitrile groups can be chemically modified post-polymerization to introduce a variety of other functional groups, leading to materials with tailored properties researchgate.net. These modifications can include hydrolysis to amides and carboxylic acids, reduction to amines, and cycloaddition reactions researchgate.netebsco.com.

The residual olefinic functionality from the methyl-substituted terminal double bond could also be exploited for post-polymerization modifications, such as cross-linking to enhance mechanical properties and solvent resistance lu.se. The synthesis of polymers from plant oil-based acrylic monomers containing unsaturation has shown that these sites can be used for post-polymerization crosslinking, leading to materials with advanced properties mdpi.com.

Table 2: Potential Post-Polymerization Modifications of Polymers Containing this compound

| Functional Group | Reagent/Reaction | Resulting Functionality | Potential Application |

| Nitrile | Acid/Base Hydrolysis | Carboxylic Acid/Amide | Superabsorbent polymers, ion-exchange resins. |

| Nitrile | Reduction (e.g., LiAlH₄) | Primary Amine | Adhesives, coatings, functionalized surfaces. libretexts.org |

| Olefin | Peroxide/UV irradiation | Cross-linked network | Thermosets, elastomers, materials with improved mechanical strength. lu.se |

This table presents potential reactions based on the general chemistry of nitrile and olefin groups.

Precursor for Bio-Renewable Chemicals and Derivatives

Unsaturated fatty nitriles, structurally related to this compound, are recognized as important bio-based platform chemicals. They can be derived from fatty acids obtained from plant and animal fats and oils tue.nltue.nl. These fatty nitriles serve as intermediates in the production of a variety of valuable chemicals, including fatty amines, which are used in the manufacturing of surfactants tue.nlresearchgate.net.

The production of fatty nitriles from fatty acids is a well-established industrial process, and there is ongoing research to develop more sustainable and efficient catalytic methods for their synthesis tue.nlnih.govacs.org. This compound, with its long carbon chain, fits the profile of a fatty nitrile and could potentially be synthesized from renewable feedstocks. Subsequent chemical transformations could convert it into a range of bio-renewable derivatives.

For example, the hydrogenation of the nitrile group would yield the corresponding primary amine, 10-methyl-10-decen-1-amine. This amine could find applications as a corrosion inhibitor, a building block for surfactants, or a monomer for the synthesis of polyamides.

Advanced Synthetic Intermediate for Complex Molecules

The dual functionality of this compound makes it a valuable intermediate in organic synthesis for the construction of complex molecules. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, amines, and ketones ebsco.combritannica.com. For instance, reaction with Grignard reagents followed by hydrolysis can transform the nitrile into a ketone britannica.com.

Unsaturated nitriles are also known to participate in a variety of carbon-carbon bond-forming reactions, making them useful in the synthesis of natural products and pharmaceuticals researchgate.net. The olefinic part of this compound can undergo reactions such as epoxidation, dihydroxylation, and metathesis, further expanding its synthetic utility.

Table 3: Key Chemical Transformations of Nitriles for Organic Synthesis

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid/Amide |

| Reduction to Amine | LiAlH₄, then H₂O | Primary Amine |

| Reduction to Aldehyde | DIBAL-H, then H₂O | Aldehyde |

| Reaction with Grignard Reagent | 1. R-MgBr, 2. H₃O⁺ | Ketone |

This table is based on established reactions of the nitrile functional group. libretexts.orgbritannica.com

Environmental Occurrence and Distribution of Long Chain Unsaturated Nitriles

Detection and Quantification in Environmental Matrices

The detection and quantification of long-chain unsaturated nitriles in complex environmental matrices such as soil and water require sophisticated analytical techniques. The choice of method depends on the physicochemical properties of the specific nitrile, including its volatility, polarity, and concentration. Given the lack of specific studies on 9-Methyl-9-decenenitrile, the methodologies described here are based on the analysis of other long-chain and unsaturated organic compounds, including other nitriles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.comfrontiersin.orgnih.gov For the analysis of long-chain nitriles in soil, a sample preparation step is typically required to extract the compounds from the solid matrix. This can involve techniques such as sonication with a suitable solvent mixture (e.g., water-acetonitrile) followed by liquid-liquid extraction (e.g., with dichloromethane). nih.gov The extract is then concentrated and injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented molecules. chromatographyonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another key analytical tool, particularly for compounds that are less volatile or thermally labile. nih.govnih.gov For the analysis of nitriles in aqueous samples, a pre-concentration step such as solid-phase extraction (SPE) may be employed to isolate the analytes and remove interfering matrix components. nih.gov The extract is then analyzed by LC-MS, where the liquid chromatograph separates the compounds based on their affinity for the stationary and mobile phases, followed by detection and quantification by the mass spectrometer. High-performance liquid chromatography (HPLC) has been successfully used to monitor the biological transformation of nitriles. nih.gov

The following interactive table summarizes potential analytical methods for the detection and quantification of long-chain unsaturated nitriles in environmental matrices.

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Principle | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Sediment | Solvent Extraction (e.g., sonication), Clean-up | Separation by volatility and column interaction, followed by mass analysis of fragments. | High sensitivity and specificity for volatile and semi-volatile compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water, Wastewater | Solid-Phase Extraction (SPE), Filtration | Separation by polarity and column affinity, followed by mass analysis. | Suitable for non-volatile and thermally sensitive compounds. |

| Headspace Gas Chromatography (HS-GC) | Water, Biological fluids | Heating of the sample to partition volatile analytes into the headspace. | Analysis of the vapor phase above the sample, reducing matrix effects. | Ideal for volatile nitriles and rapid screening. |

This table is a generalized representation based on analytical techniques for similar organic compounds and does not represent data specifically validated for this compound.

Potential Roles in Biogeochemical Cycles and Natural Product Chemistry

The nitrile group contains nitrogen, an essential element for all known forms of life. Therefore, the transformation of nitrile compounds in the environment can play a role in the broader biogeochemical nitrogen cycle. frontiersin.orgsciencelearn.org.nzkhanacademy.org The primary mechanism by which nitriles are integrated into this cycle is through microbial degradation. frontiersin.orgresearchgate.netnih.gov

Certain microorganisms possess enzymes, such as nitrilases and nitrile hydratases, that can hydrolyze the nitrile group. frontiersin.orgnih.gov This enzymatic degradation typically converts the nitrile to a carboxylic acid and ammonia (B1221849), or to an amide which is then further hydrolyzed to a carboxylic acid and ammonia. frontiersin.org The released ammonia can then be utilized by microorganisms and plants as a nitrogen source, entering the mainstream nitrogen cycle pathways of nitrification and denitrification. frontiersin.orgsciencelearn.org.nzkhanacademy.org

The potential role of a long-chain unsaturated nitrile like this compound in these cycles would be dependent on its bioavailability and the presence of microbial communities with the appropriate enzymatic machinery for its degradation. The long carbon chain of such a molecule could also serve as a carbon and energy source for the degrading microorganisms.

In the context of natural product chemistry, while over 120 naturally occurring nitriles have been identified from terrestrial and marine sources, the presence of this compound as a natural product has not been documented in the reviewed literature. rsc.org The structural diversity of known natural nitriles suggests that they fulfill a variety of biological functions, including defense and signaling. rsc.org The potential for novel long-chain unsaturated nitriles to be discovered in nature remains an active area of research.

The following table outlines the key microbial processes involved in the transformation of nitriles in the environment.

| Process | Enzymes Involved | Transformation | Significance in Biogeochemical Cycles |

| Nitrile Hydrolysis | Nitrilase | R-C≡N + 2H₂O → R-COOH + NH₃ | Releases ammonia, a key component of the nitrogen cycle. |

| Nitrile Hydration and Amide Hydrolysis | Nitrile hydratase, Amidase | R-C≡N + H₂O → R-CONH₂ R-CONH₂ + H₂O → R-COOH + NH₃ | A two-step process also resulting in the release of ammonia for nitrification. |

This table illustrates the general microbial degradation pathways for nitriles.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Table 1: Comparison of Potential Synthetic Route Efficiencies

| Synthetic Strategy | Potential Atom Economy (%) | Key Advantages | Key Challenges |

| Traditional Multi-step Synthesis | 30-50 | Well-established procedures | High waste generation, use of stoichiometric reagents |

| Catalytic Cross-Coupling | 70-85 | High selectivity, milder reaction conditions | Catalyst cost and stability, ligand design |

| C-H Functionalization | >90 | Direct functionalization of simple precursors | Regioselectivity control, catalyst development |

| Biocatalytic Routes | >95 | High enantioselectivity, environmentally friendly | Enzyme stability and availability, substrate scope |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The presence of both a terminal alkene and a nitrile group in 9-Methyl-9-decenenitrile offers a rich landscape for catalytic transformations. A significant area for future research is the development of catalysts that can selectively functionalize one group while leaving the other intact. For instance, designing catalysts for the selective hydrogenation, hydroformylation, or epoxidation of the double bond without affecting the nitrile moiety would open up new avenues for creating a diverse range of derivatives. Conversely, catalysts that selectively transform the nitrile group, for example, through hydrolysis, reduction, or addition reactions, would be equally valuable. The exploration of asymmetric catalysis to introduce chirality into the molecule is another promising direction that could lead to the synthesis of high-value, enantiopure compounds.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound can be achieved through the application of advanced spectroscopic techniques. In situ monitoring using techniques such as Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on reactant consumption, intermediate formation, and product generation. This information is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. Future research should focus on developing and adapting these spectroscopic methods for the specific chemical environment of this compound reactions, potentially involving high-pressure or high-temperature conditions.

Expanding Applications in Emerging Materials Science and Niche Chemical Technologies

The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. The terminal alkene can be utilized in polymerization reactions to create novel polymers with tailored properties, such as specific thermal or mechanical characteristics. The nitrile group can serve as a handle for further functionalization or can be incorporated into materials to enhance their properties, for example, by improving adhesion or thermal stability. Research into its potential use in the synthesis of liquid crystals, specialty surfactants, or as a component in stimuli-responsive materials could uncover new and valuable applications. Furthermore, its long aliphatic chain combined with a polar nitrile group suggests potential utility in the formulation of specialized lubricants or as a precursor for corrosion inhibitors.

Deepening Mechanistic Understanding Through Integrated Experimental and Computational Studies

A synergistic approach that combines experimental investigations with computational modeling is essential for gaining a comprehensive understanding of the reactivity and properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, elucidate transition state structures, and rationalize observed selectivities in catalytic transformations. These theoretical insights can then guide the design of new experiments and catalysts. For instance, computational screening of potential catalysts could significantly accelerate the discovery of more efficient and selective systems. This integrated approach will not only deepen our fundamental understanding of the chemistry of unsaturated nitriles but also facilitate the rational design of new synthetic methodologies and functional materials based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.